molecular formula C7H7N3O B3043830 2-(Aminomethyl)oxazolo[4,5-b]pyridine CAS No. 933684-44-7

2-(Aminomethyl)oxazolo[4,5-b]pyridine

Cat. No.: B3043830
CAS No.: 933684-44-7
M. Wt: 149.15
InChI Key: OJONPNRQKNBETI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)oxazolo[4,5-b]pyridine is a heterocyclic compound that features both an oxazole and a pyridine ring fused together. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 2-(Aminomethyl)oxazolo[4,5-b]pyridine involves the condensation of 2-amino-3-hydroxypyridine with different carboxylic acids using microwave-assisted heating. This method is known for its efficiency and ability to produce the desired compound in moderate to good yields . Another approach involves the palladium-catalyzed C-2 arylation of oxazolo[4,5-b]pyridine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and palladium-catalyzed reactions are promising due to their scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the oxazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the compound.

Scientific Research Applications

2-(Aminomethyl)oxazolo[4,5-b]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)oxazolo[4,5-b]pyridine
  • 2-(Methoxymethyl)oxazolo[4,5-b]pyridine
  • 2-(Hydroxymethyl)oxazolo[4,5-b]pyridine

Uniqueness

2-(Aminomethyl)oxazolo[4,5-b]pyridine is unique due to its specific aminomethyl group, which imparts distinct chemical and biological properties. This functional group allows for various chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

[1,3]oxazolo[4,5-b]pyridin-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-4-6-10-7-5(11-6)2-1-3-9-7/h1-3H,4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJONPNRQKNBETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Aminomethyl)oxazolo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
2-(Aminomethyl)oxazolo[4,5-b]pyridine
Reactant of Route 3
Reactant of Route 3
2-(Aminomethyl)oxazolo[4,5-b]pyridine
Reactant of Route 4
Reactant of Route 4
2-(Aminomethyl)oxazolo[4,5-b]pyridine
Reactant of Route 5
Reactant of Route 5
2-(Aminomethyl)oxazolo[4,5-b]pyridine
Reactant of Route 6
Reactant of Route 6
2-(Aminomethyl)oxazolo[4,5-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.